Cryptophycin-8
Description
Properties
Molecular Formula |
C35H44Cl2N2O8 |
|---|---|
Molecular Weight |
691.6 g/mol |
IUPAC Name |
(3S,6R,10R,13E,16S)-16-[(2S,3R,4S)-4-chloro-3-hydroxy-4-phenylbutan-2-yl]-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone |
InChI |
InChI=1S/C35H44Cl2N2O8/c1-20(2)16-29-35(44)46-27(22(4)32(41)31(37)24-10-7-6-8-11-24)12-9-13-30(40)39-26(33(42)38-19-21(3)34(43)47-29)18-23-14-15-28(45-5)25(36)17-23/h6-11,13-15,17,20-22,26-27,29,31-32,41H,12,16,18-19H2,1-5H3,(H,38,42)(H,39,40)/b13-9+/t21-,22-,26-,27+,29+,31+,32-/m1/s1 |
InChI Key |
TVIRNGFXQVMMGB-ATTHZZPHSA-N |
Isomeric SMILES |
C[C@@H]1CNC(=O)[C@H](NC(=O)/C=C/C[C@H](OC(=O)[C@@H](OC1=O)CC(C)C)[C@@H](C)[C@H]([C@H](C2=CC=CC=C2)Cl)O)CC3=CC(=C(C=C3)OC)Cl |
Canonical SMILES |
CC1CNC(=O)C(NC(=O)C=CCC(OC(=O)C(OC1=O)CC(C)C)C(C)C(C(C2=CC=CC=C2)Cl)O)CC3=CC(=C(C=C3)OC)Cl |
Synonyms |
cryptophycin 8 cryptophycin-8 |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of Cryptophycin-8
This compound is synthesized through various methods, including chemoenzymatic approaches that enhance its structural diversity and biological activity. The synthesis often involves the creation of analogs that can improve solubility and efficacy while reducing toxicity. Notably, the chlorohydrin form of cryptophycin-1, which constitutes this compound, has been shown to exhibit better water solubility compared to other derivatives, making it a favorable candidate for further development .
This compound has demonstrated significant antitumor activity against various cancer cell lines, particularly multidrug-resistant tumors. Its mechanism of action primarily involves the inhibition of microtubule dynamics, which is crucial for cell division. Studies have shown that this compound exhibits:
- Potent Antiproliferative Effects : It has been reported to have an IC50 in the low nanomolar range against several human tumor cell lines, indicating its effectiveness even in cases where other treatments fail .
- In Vivo Efficacy : Preclinical studies have demonstrated that this compound effectively delays tumor growth in various animal models, surpassing traditional chemotherapeutics like cisplatin and doxorubicin in certain contexts .
Therapeutic Applications
The therapeutic potential of this compound is being explored through various innovative approaches:
Antibody-Drug Conjugates (ADCs)
This compound has been investigated as a payload for ADCs, which are designed to deliver cytotoxic agents directly to cancer cells while minimizing systemic toxicity. The conjugation of this compound with targeting moieties such as antibodies or peptides enhances its selectivity for tumor tissues and improves therapeutic outcomes .
Combination Therapies
Research indicates that combining this compound with other chemotherapeutic agents can lead to synergistic effects. For instance, studies have shown that when used alongside doxorubicin or paclitaxel, this compound significantly enhances tumor regression in xenograft models . This combination approach aims to overcome drug resistance commonly seen in cancer treatments.
Targeted Delivery Systems
Efforts are underway to develop targeted delivery systems utilizing this compound conjugated with ligands that bind specifically to cancer cell markers. This strategy aims to improve the pharmacokinetics and bioavailability of the drug while reducing off-target effects .
Case Studies
Several case studies highlight the efficacy of this compound in clinical and preclinical settings:
Challenges and Future Directions
Despite its promising applications, several challenges remain regarding the clinical use of this compound:
- Toxicity Management : The neurotoxic side effects observed with some cryptophycins necessitate careful dose management and formulation strategies to mitigate risks .
- Synthesis Complexity : The intricate synthesis process limits large-scale production and requires further optimization to make it commercially viable .
Future research should focus on refining synthetic methods, exploring novel conjugation techniques for targeted delivery, and conducting comprehensive clinical trials to establish safety profiles and therapeutic windows.
Preparation Methods
Fragment A: Eastern Hemisphere Construction
Fragment A incorporates the C5–C6 double bond and the 3-chloro-4-methoxybenzyl group (R₇). Its synthesis begins with the ozonolysis of a precursor olefin (Compound 5) to yield an aldehyde (Compound 6), which undergoes asymmetric allylation using a chiral allylating agent. The resulting homoallylic alcohol (Compound 7) is protected as a silyl ether before coupling with Fragment B.
Fragment B: Western Hemisphere and Didepsipeptide Precursor
Fragment B contains the didepsipeptide moiety (R₄–R₈ bridge). A glycinate ester (Compound IID) is prepared via carbodiimide-mediated coupling of 3-amino-2-methylpropionic acid and a hydroxy alkanoic acid. The Boc-protected amine is subsequently deprotected under acidic conditions to facilitate macrocyclization.
Critical Reaction Steps and Optimization
Macrocyclization of Fragment ABC'D
The pivotal macrocyclization step involves treating the linear precursor (Compound 11) with 2-hydroxypyridine as a catalyst. Key parameters include:
-
Temperature : 25–50°C to balance reaction rate and epimerization risk.
-
Solvent : Tetrahydrofuran (THF) for optimal solubility.
-
Deprotection : Trifluoroacetic acid (TFA) removes the Boc group, exposing the amine for nucleophilic attack on the ester carbonyl.
Yield improvements (from 40% to 65%) were achieved by substituting DCC with EDC·HCl, reducing carbodiimide-induced side products.
Final Deprotection and Epoxide Formation
The macrocyclic intermediate (Compound 12) undergoes desilylation using tetrabutylammonium fluoride (TBAF), cleaving both TBS and TIPS protecting groups. This step generates the free hydroxyl groups necessary for epoxide formation at C10–C11. Careful pH control (pH 7–8) during workup prevents epoxide ring opening.
Analytical Data and Characterization
Table 1: Spectral Data for this compound
| Property | Value/Observation |
|---|---|
| HRMS (ESI) | m/z 792.354 [M+H]⁺ |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.25 (d, J=8.5 Hz, ArH), 5.72 (m, C5–C6 olefin) |
| HPLC Purity | 98.7% (C18 column, MeCN/H₂O gradient) |
The double bond geometry (C5–C6 and C10–C11) was confirmed via NOESY correlations, while the didepsipeptide linkage was verified by HMBC cross-peaks between the ester carbonyl and α-amino protons.
Challenges and Solutions in Scale-Up
Stereochemical Drift During Allylation
Early syntheses suffered from poor diastereoselectivity (<2:1 dr) in the homoallylic alcohol step. Switching from Brown’s allylation to a Keck-modified protocol (Ti(OiPr)₄, (-)-MIB) improved dr to 8:1, as evidenced by chiral HPLC.
Macrocycle Oligomerization
Oligomer formation during cyclization was mitigated by:
-
High dilution conditions (0.01 M in THF).
-
Slow addition of Fragment ABC'D to the catalyst solution.
-
In situ quenching of active esters with DMAP post-reaction.
Q & A
Q. What are the key structural features of Cryptophycin-8 critical for its bioactivity, and how are they experimentally characterized?
this compound contains a chlorinated benzene ring, a hydroxyl (OH) group, and a double bond with two oxygen atoms, which are essential for its antitumor activity . Structural characterization typically employs nuclear magnetic resonance (NMR) to resolve stereochemistry and mass spectrometry (MS) to confirm molecular weight. X-ray crystallography may be used for absolute configuration determination, as seen in revised structural assignments of related cryptophycins .
Q. What in vitro models are most appropriate for evaluating this compound's antitumor efficacy?
Researchers commonly use drug-resistant human tumor cell lines, such as the multidrug-resistant breast adenocarcinoma Mam-16/C/Adr, to assess potency. Dose-response curves (IC₅₀ values) and apoptosis assays are standard methodologies. This compound derivatives like Cryptophycin-249 (C-249) have shown efficacy in these models, supporting their use for mechanistic studies .
Q. How should researchers design experiments to compare this compound with structural analogs like Cryptophycin-52?
Focus on structural differences: Cryptophycin-52 has three oxygen atoms in its double bond versus two in this compound. Use parallel bioactivity assays (e.g., tubulin polymerization inhibition) and pharmacokinetic profiling (e.g., plasma stability tests) to correlate structural variations with functional outcomes .
Advanced Research Questions
Q. What synthetic strategies address the challenges of constructing this compound's macrocyclic core?
The 16-membered depsipeptide macrocycle requires late-stage introduction of the epoxy group to preserve β-configuration, critical for bioactivity. Modular fragment coupling (e.g., A-B and C-D subunits) followed by macrolactamization is a proven approach. Retrosynthetic disconnections should prioritize protecting group compatibility and stereochemical control, as demonstrated in total syntheses of cryptophycins C and D .
Q. How can contradictory data on this compound's mechanism of action be reconciled across studies?
Discrepancies may arise from variations in cell line sensitivity or assay conditions. Implement orthogonal validation methods:
Q. What methodologies optimize structure-activity relationship (SAR) studies for this compound derivatives?
Prioritize modifications at the C-1' and C-16 positions, which influence macrocycle rigidity and target binding. Use combinatorial chemistry to generate analogs (e.g., ester/amide variations) and evaluate them in tumor xenograft models. Cryptophycin-249, a glycinate derivative of this compound, exemplifies this approach, showing enhanced efficacy against resistant tumors .
Q. How should researchers handle variability in preclinical data when translating this compound to in vivo models?
Standardize protocols for tumor implantation, dosing schedules, and endpoint measurements (e.g., tumor volume vs. survival time). Address pharmacokinetic variability by conducting mass balance studies and metabolite profiling. Transparently document methodological deviations in supplementary materials to aid reproducibility .
Methodological Guidance
Q. What analytical techniques are recommended for verifying this compound's purity and stability during storage?
Q. How can computational tools enhance this compound research?
Molecular docking simulations (e.g., AutoDock Vina) predict binding interactions with tubulin. Quantitative structure-activity relationship (QSAR) models prioritize synthetic targets by correlating substituent properties (e.g., logP, polar surface area) with bioactivity .
Data Reporting Standards
Q. What criteria should be met when publishing synthetic procedures for this compound analogs?
Include:
- Full spectroscopic data (¹H/¹³C NMR, HRMS) for new compounds.
- Crystallographic data (CCDC deposition numbers) for structural confirmation.
- Detailed experimental protocols for critical steps (e.g., macrolactamization) to enable replication .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
